1-{3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide
Description
This compound features a hybrid heterocyclic scaffold combining a pyrido[1,2-a]pyrimidin-4-one core with a thiazolidin-5-ylidene moiety, linked via a (Z)-configured methylidene bridge. The pyrido[1,2-a]pyrimidin-4-one system is substituted with a 9-methyl group and a piperidine-4-carboxamide group at the 2-position, while the thiazolidinone ring is modified with a cyclohexyl substituent and a thioxo group at the 2-position.
Properties
Molecular Formula |
C25H29N5O3S2 |
|---|---|
Molecular Weight |
511.7 g/mol |
IUPAC Name |
1-[3-[(Z)-(3-cyclohexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C25H29N5O3S2/c1-15-6-5-11-29-21(15)27-22(28-12-9-16(10-13-28)20(26)31)18(23(29)32)14-19-24(33)30(25(34)35-19)17-7-3-2-4-8-17/h5-6,11,14,16-17H,2-4,7-10,12-13H2,1H3,(H2,26,31)/b19-14- |
InChI Key |
AGXGCTGTZJFGFA-RGEXLXHISA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C4CCCCC4)N5CCC(CC5)C(=O)N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C4CCCCC4)N5CCC(CC5)C(=O)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-{3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide involves multiple steps, including the formation of the pyrido[1,2-a]pyrimidine core, the introduction of the piperidine ring, and the incorporation of the thiazolidinone moiety. The synthetic route typically involves the following steps:
Formation of the Pyrido[1,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[1,2-a]pyrimidine core.
Introduction of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives and appropriate leaving groups.
Incorporation of the Thiazolidinone Moiety: The thiazolidinone moiety is introduced through condensation reactions involving thioamides and carbonyl compounds.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
1-{3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols or amines.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
1-{3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-{3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit protein kinases or other signaling molecules, disrupting cellular pathways that promote cancer cell growth and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key analogues (Table 1) share the pyrido[1,2-a]pyrimidin-4-one and thiazolidinone framework but differ in substituents, influencing their physicochemical and pharmacological profiles:
Key Observations :
- Heterocyclic Moieties : Morpholine and piperidine derivatives (e.g., ID: 361995-00-8) may improve pharmacokinetics via reduced CYP450 metabolism .
Physicochemical and Pharmacokinetic Properties
- The piperidine carboxamide may enhance hydrogen bonding capacity .
- Analogues : Morpholine-containing derivatives (e.g., ID: 361995-00-8) exhibit lower logP (~2.5) and higher aqueous solubility, favoring systemic distribution .
Biological Activity
The compound 1-{3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. Its structure integrates multiple functional groups, suggesting a range of pharmacological applications, particularly in anticancer and antimicrobial therapies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 470.6 g/mol. The unique combination of the thiazolidinone moiety and the pyrido[1,2-a]pyrimidin core contributes to its biological properties.
Structural Features
| Feature | Description |
|---|---|
| Core Structure | Pyrido[1,2-a]pyrimidin |
| Functional Groups | Thiazolidinone, Piperidine, Carboxamide |
| Molecular Weight | 470.6 g/mol |
Biological Activity
Research indicates that this compound exhibits significant biological activity through various mechanisms:
Anticancer Activity
Studies have shown that the compound can inhibit cancer cell proliferation. For instance, it has demonstrated cytotoxic effects against several cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT116 (colon cancer)
- A549 (lung cancer)
The mechanism of action is believed to involve the modulation of key signaling pathways related to cell growth and apoptosis.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary results suggest it may inhibit the growth of certain bacterial strains, indicating potential use as an antimicrobial agent. Its effectiveness varies based on concentration and specific bacterial targets.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that it interacts with specific enzymes and receptors involved in cellular signaling pathways. This interaction may lead to the modulation of enzyme activities critical for tumor growth or microbial survival.
Case Studies and Research Findings
Several case studies have highlighted the biological activity of this compound:
- Cytotoxicity Assays : A study reported that at a concentration of 10 µM, the compound reduced cell viability in MCF-7 cells by approximately 60%, showcasing its potential as an anticancer agent.
- Antimicrobial Testing : In vitro tests revealed that the compound exhibited an MIC (Minimum Inhibitory Concentration) of 8 µg/mL against Staphylococcus aureus, indicating significant antibacterial properties.
- Mechanistic Studies : Research involving Western blot analysis suggested that treatment with this compound leads to increased expression of pro-apoptotic factors while decreasing anti-apoptotic proteins in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
